N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound known for its multifaceted applications in chemical, biological, medicinal, and industrial fields. This compound's unique structure contributes to its diverse reactivity and utility in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, a series of carefully controlled reactions are employed. The process typically begins with the formation of the pyrido[2,3-d]pyrimidine core, followed by specific functional group modifications to introduce the desired substituents.
- Formation of the Core Structure::
The synthesis starts with the condensation of 2-aminopyridine and ethyl acetoacetate under acidic conditions to form the dihydropyridine intermediate.
This intermediate undergoes cyclization with urea, leading to the formation of the pyrido[2,3-d]pyrimidine core.
- Functional Group Modifications::
Subsequent alkylation reactions introduce the 6-ethyl and 5-methoxy substituents.
The methylation of the nitrogen atom at the 1-position is achieved using methyl iodide.
The final step involves the reaction of the pyrido[2,3-d]pyrimidine derivative with N,N-diethylacetamide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring reproducibility and safety. Large-scale production may utilize continuous flow reactors and automated processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation::
The compound can undergo oxidation reactions, leading to the formation of various oxides.
Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction::
Reduction reactions can transform the compound into its respective reduced forms.
Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
- Substitution::
N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes nucleophilic substitution reactions.
Common nucleophiles include halides (Cl-, Br-, I-) and amines (RNH2).
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Various reduced analogs.
Substitution products: Halogenated and aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is utilized as a versatile reagent for synthesizing complex organic molecules. Its unique structure and reactivity enable the construction of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound serves as a tool for studying various biochemical pathways and molecular interactions. It is often used as a probe to investigate enzyme kinetics and binding affinities, contributing to a deeper understanding of cellular processes.
Medicine: Medicinally, this compound exhibits potential therapeutic properties. It is explored for its anti-inflammatory, antimicrobial, and anticancer activities. Preclinical studies suggest its efficacy in targeting specific molecular pathways involved in disease progression.
Industry: In industrial applications, the compound is employed in the synthesis of high-value chemicals and pharmaceuticals. Its robust reactivity profile makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects through various molecular mechanisms. It acts by modulating specific molecular targets, such as enzymes, receptors, and signaling proteins. The compound's interactions with these targets influence cellular pathways, leading to its observed biological activities. The detailed mechanism of action involves complex interactions at the molecular level, contributing to its diverse effects.
Comparison with Similar Compounds
Similar Compounds:
N,N-diethyl-2-(6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N,N-diethyl-2-(6-ethyl-5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Uniqueness: N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of substituents, which confer distinctive reactivity and biological activity. The presence of both ethyl and methoxy groups, along with the diethylamide moiety, imparts specific physicochemical properties that differentiate it from its analogs. These structural features contribute to its unique mechanism of action and broaden its scope of applications across various scientific domains.
This compound exemplifies the intricate interplay between chemical structure and function, driving innovation and discovery in the realms of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-6-11-9-18-15-13(14(11)25-5)16(23)21(17(24)19(15)4)10-12(22)20(7-2)8-3/h9H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBFPEUPVCOVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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